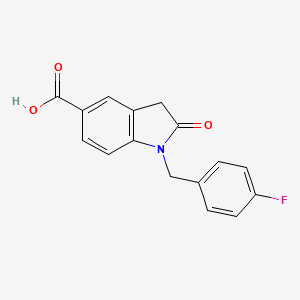
1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzoic acid is an organic compound with the formula C7H5FO2 . This colourless solid is a derivative of benzoic acid carboxylic acid . It is a synthetic intermediate . Indoline is a heterocyclic chemical compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The compound is based on the indole structure, but the 2-3 bond is saturated.
Synthesis Analysis
4-Fluorobenzoic acid is commercially available and may be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzoic acid can be analyzed using Fluorine-19 NMR . The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Chemical Reactions Analysis
Fluorine (19F) plays an important role in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties .Physical And Chemical Properties Analysis
4-Fluorobenzoic acid has a molar mass of 140.113 g·mol −1, appears as a white solid, and has a density of 1.479 g/cm 3 . Its melting point is 184 °C and boiling point is 253.687 °C .作用機序
Target of Action
Similar compounds such as ab-fubinaca, an indazole synthetic cannabinoid, have been identified to act on the type-1 cannabinoid receptor (cb1r) .
Mode of Action
The compound likely undergoes electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds such as ab-fubinaca have been shown to produce metabolites in human hepatocytes and urine . Major metabolic pathways include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety .
Pharmacokinetics
Similar compounds such as adb-fubinaca and amb-fubinaca are rapidly and extensively metabolized . They produce almost immediate effects (about 10 to 15 s after use) that last up to 60 min .
Result of Action
Similar compounds such as ab-fubinaca display full agonism of the cb1 receptor, which is responsible for their cardiovascular and neurological effects .
Action Environment
Safety data sheets for similar compounds suggest that they may be hygroscopic and may undergo hazardous reactions under certain conditions .
実験室実験の利点と制限
One advantage of using 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool for medicinal chemists. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several potential future directions for research on 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials.
合成法
The synthesis of 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid involves the reaction of 4-fluorobenzylamine with isatin in the presence of a catalyst such as acetic anhydride or trifluoroacetic acid. The reaction proceeds via an imine intermediate, which is then hydrolyzed to yield the final product. The yield of this reaction is typically around 50-60%, and the purity of the product can be improved through recrystallization or column chromatography.
科学的研究の応用
1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been demonstrated to have analgesic effects in animal models of pain, likely through modulation of the opioid system. Moreover, this compound has been shown to have anti-tumor effects in various cancer cell lines, possibly through induction of apoptosis and inhibition of cell proliferation.
Safety and Hazards
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-13-4-1-10(2-5-13)9-18-14-6-3-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQUSGYAYQOFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2902063.png)
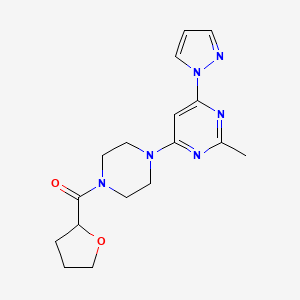

![N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide](/img/structure/B2902067.png)
![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902068.png)
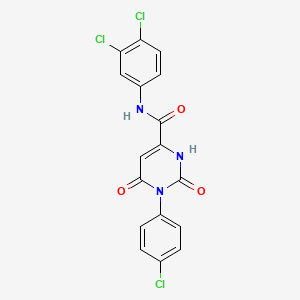
![2-{[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}-N-(3-phenylpropyl)acetamide](/img/structure/B2902071.png)

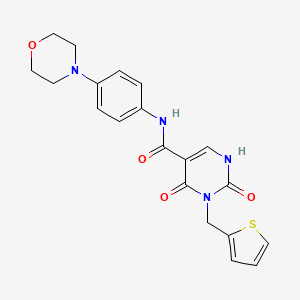
![6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2902076.png)
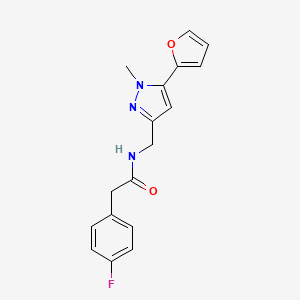

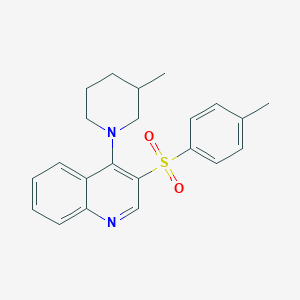
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2902085.png)